molecular formula C20H27NO4 B136942 (S)-bevantolol CAS No. 135531-41-8

(S)-bevantolol

Cat. No. B136942
M. Wt: 345.4 g/mol
InChI Key: HXLAFSUPPDYFEO-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-bevantolol is a beta-blocker drug that is used for the treatment of hypertension and angina pectoris. It is a selective beta-1 blocker, which means it targets the beta-1 receptors in the heart and reduces the heart rate and blood pressure.

Mechanism Of Action

(S)-bevantolol works by blocking the beta-1 receptors in the heart, which reduces the heart rate and blood pressure. It also decreases the contractility of the heart, which reduces the workload on the heart and improves its function. (S)-bevantolol has a high selectivity for the beta-1 receptors, which means it has fewer side effects than non-selective beta-blockers.

Biochemical And Physiological Effects

(S)-bevantolol has several biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which decreases the workload on the heart and improves its function. It also reduces the oxygen demand of the heart, which can be beneficial in patients with angina pectoris. (S)-bevantolol has been shown to have a positive effect on lipid metabolism, reducing the levels of LDL cholesterol and triglycerides in the blood.

Advantages And Limitations For Lab Experiments

(S)-bevantolol has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for studying the beta-adrenergic receptor signaling pathway. It also has a high selectivity for the beta-1 receptors, which means it can be used to study the specific effects of beta-1 receptor activation. However, (S)-bevantolol has limitations in lab experiments as well. It can be difficult to obtain in a pure form, and its effects can be influenced by other factors such as the presence of other drugs or disease states.

Future Directions

There are several future directions for the research on (S)-bevantolol. One area of interest is the potential use of (S)-bevantolol in the treatment of heart failure. Studies have shown that (S)-bevantolol can improve cardiac function and reduce mortality in patients with heart failure. Another area of interest is the development of new beta-blockers with improved selectivity and fewer side effects. Researchers are also studying the role of beta-adrenergic receptor signaling in other diseases such as diabetes and cancer, which may lead to new applications for (S)-bevantolol in the future.
Conclusion:
(S)-bevantolol is a beta-blocker drug that has been extensively studied for its therapeutic effects in hypertension and angina pectoris. It has also been used as a tool in scientific research to study the beta-adrenergic receptor signaling pathway and its role in cardiovascular diseases. (S)-bevantolol has several advantages and limitations for lab experiments, and there are several future directions for research on this drug. Further studies are needed to fully understand the potential of (S)-bevantolol in the treatment of cardiovascular diseases and other conditions.

Scientific Research Applications

(S)-bevantolol has been extensively studied for its therapeutic effects in hypertension and angina pectoris. It has also been researched for its potential use in treating heart failure, arrhythmias, and other cardiovascular diseases. In addition, (S)-bevantolol has been used as a tool in scientific research to study the beta-adrenergic receptor signaling pathway and its role in cardiovascular diseases.

properties

CAS RN

135531-41-8

Product Name

(S)-bevantolol

Molecular Formula

C20H27NO4

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol

InChI

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3/t17-/m0/s1

InChI Key

HXLAFSUPPDYFEO-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OC[C@H](CNCCC2=CC(=C(C=C2)OC)OC)O

SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

When 3-(m-tolyloxy)-1,2-epoxypropane (hereinafter referred to as TOEP) represented by the following formula (2): ##STR2## reacts with β-(3,4 -dimethoxyphenyl) ethylamine (hereinafter referred to as HVA) represented by the following formula (3): ##STR3## to give bevantolol of the above formula (1), the resultant bevantolol further reacts with TOEP of the starting material to produce a by-product represented by the following formula (4): ##STR4## Such consumption of the produced bevantolol causes its low yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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